![molecular formula C15H13N5O2 B5848565 2-phenoxy-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B5848565.png)
2-phenoxy-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-phenoxy-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide” is a chemical compound with the molecular formula C15H13N5O2 . It’s part of a larger class of compounds known as phenoxy acetamides .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 2-substituted phenoxy-N-(4-substituted phenyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-yl)acetamide derivatives were synthesized by the reaction of phenoxyacetyl chloride with intermediate 4-substituted phenyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine .Molecular Structure Analysis
The molecular structure of “2-phenoxy-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide” can be confirmed by various spectroscopic techniques such as 1H NMR, 13C NMR, and MS . The structure-activity relationship analysis demonstrated that the 3’-(1H-tetrazol-1-yl) moiety was an excellent fragment for the N-phenylisonicotinamide scaffold .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-phenoxy-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide” can be determined using various analytical techniques. The compound has a molecular weight of 295.296 Da .Applications De Recherche Scientifique
Medicinal Chemistry and Drug Design
The tetrazole moiety in compounds like 2-phenoxy-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide is known for its bioisosteric similarity to carboxylic acid groups, making it significant in medicinal chemistry. It can be used in the design of new pharmaceuticals, particularly as a replacement for carboxylic acid in drug molecules to improve their metabolic stability and distribution . This compound can also be involved in the synthesis of molecules with potential therapeutic effects, such as antihypertensive agents, due to the tetrazole ring’s ability to mimic the carboxylate ion .
Click Chemistry Applications
In the realm of click chemistry, tetrazole derivatives are utilized for their reactivity in cycloaddition reactions, which are essential for creating diverse molecular architectures. This compound could be used to develop new materials or bioconjugates through click chemistry approaches, which are characterized by high yields, specificity, and biocompatibility .
Molecular Docking Studies
The tetrazole ring in 2-phenoxy-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide can be a crucial moiety for molecular docking studies. It can form stable complexes with various enzymes or receptors, which is valuable for understanding drug-receptor interactions and for the rational design of drugs with enhanced efficacy and selectivity .
Biological Activity Profiling
Tetrazole derivatives are known for their wide range of biological activities. This specific compound could be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Its structure allows for interaction with various biological targets, which can be explored for new therapeutic applications .
Synthesis of Heterocyclic Compounds
The presence of both phenoxy and tetrazole groups makes this compound a versatile precursor for synthesizing a variety of heterocyclic compounds. These heterocycles can have applications ranging from materials science to pharmaceuticals, where they can be used to create compounds with specific desired properties .
Eco-Friendly Synthetic Approaches
The synthesis of tetrazole derivatives, including 2-phenoxy-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide, can be approached using eco-friendly methods. These methods may involve water as a solvent and moderate conditions, which are beneficial for sustainable chemistry practices. The compound’s synthesis can be optimized to reduce environmental impact while maintaining good yields .
Pharmacological Applications
Phenoxy acetamide derivatives, such as the compound , have been investigated for various pharmacological applications. They can act as therapeutic candidates for a range of diseases due to their ability to interact with different biological pathways. This compound could be part of studies aiming to discover new drugs with improved safety and efficacy profiles .
Chemical Diversity Exploration
The chemical diversity of phenoxy acetamide and its derivatives offers a rich field for exploration. Chemists can design new derivatives based on the molecular framework of this compound, which could lead to the discovery of pharmacologically interesting compounds with diverse compositions and properties .
Orientations Futures
Mécanisme D'action
Target of Action
Compounds with tetrazole moieties are known to interact with many enzymes and receptors in organisms . They have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .
Mode of Action
Tetrazoles act as nonclassical bioisosteres of carboxylic acids due to their near pka values . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions . Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .
Pharmacokinetics
It is known that tetrazolate anions are more soluble in lipids than carboxylic acids, which suggests that they might have good bioavailability .
Result of Action
Tetrazoles have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . This suggests that the compound might have a broad spectrum of molecular and cellular effects.
Propriétés
IUPAC Name |
2-phenoxy-N-[4-(tetrazol-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2/c21-15(10-22-14-4-2-1-3-5-14)17-12-6-8-13(9-7-12)20-11-16-18-19-20/h1-9,11H,10H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AENPJZXNDRFFLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



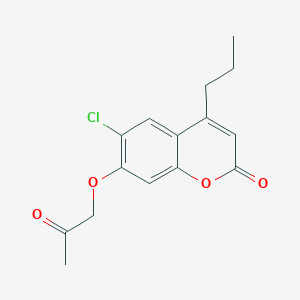
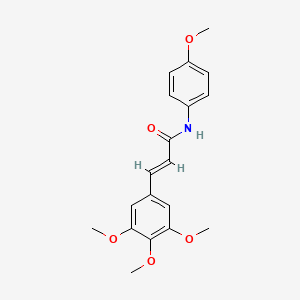
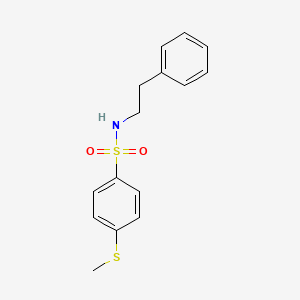
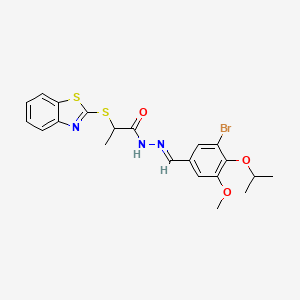
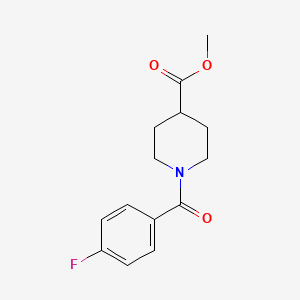

![4,6-dimethyl-2-{[2-(4-morpholinyl)ethyl]thio}nicotinonitrile](/img/structure/B5848549.png)
![N-[2-(aminocarbonyl)phenyl]-3,5-dichloro-2-methoxybenzamide](/img/structure/B5848573.png)
![2-(4-methylphenyl)[1,3]thiazolo[4,5-c]quinoline](/img/structure/B5848575.png)
![ethyl 3-{[(4-fluorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B5848577.png)

![N-(2,4-dimethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5848590.png)